molecular formula C13H24O5 B570914 (2S)-Octyl-alpha-hydroxyglutarate CAS No. 1391194-64-1

(2S)-Octyl-alpha-hydroxyglutarate

Cat. No. B570914
CAS RN: 1391194-64-1
M. Wt: 260.3
InChI Key: UJZOKTKSGUOCCM-NSHDSACASA-N
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Description

(2S)-Octyl-alpha-hydroxyglutarate, or (2S)-OAHG, is a small molecule that has recently been discovered to have a range of biochemical and physiological effects. It is a derivative of alpha-hydroxyglutaric acid, a naturally occurring compound found in the human body, and is synthesized in a laboratory setting. OAHG has been found to play a role in a number of different processes, including energy metabolism, gene regulation, and cell signaling.

Scientific Research Applications

  • 2HG is a potent competitor of α-ketoglutarate (α-KG) and can inhibit multiple α-KG-dependent dioxygenases, which are important for epigenetic modifications. Its accumulation is linked to an elevated risk of malignant tumors (Qing-Yun Cheng et al., 2015).

  • It plays a significant role in the pathophysiology of 2-hydroxyglutaric aciduria (2HGA), tumors harboring mutant isocitrate dehydrogenase 1/2 (IDH1/2mt), and clear cell renal cell carcinoma (ccRCC). 2HG is considered an oncometabolite, attracting attention for its oncogenic mechanism (Xin Du & Hai Hu, 2021).

  • 2HG, particularly the S-enantiomer, can influence the fate of immune cells such as CD8+ T-lymphocytes. It acts as an immunometabolite, linking environmental conditions to immune function and fate through a metabolic-epigenetic axis (P. Tyrakis et al., 2016).

  • In L-2-hydroxyglutaric aciduria, a disorder caused by mutations in a gene encoding L-2-hydroxyglutarate dehydrogenase, L-2HG accumulates, leading to toxic effects on the mammalian brain and an increased susceptibility to developing tumors (E. Schaftingen et al., 2009).

  • 2HG can influence cellular metabolism, such as by inhibiting ATP synthase and mTOR signaling, which has implications for lifespan extension and cancer therapy (Xudong Fu et al., 2015).

  • 2HG, produced by IDH mutations, can impair homologous recombination in DNA repair, rendering cancer cells sensitive to poly(adenosine 5′-diphosphate–ribose) polymerase (PARP) inhibitors. This finding suggests a potential therapeutic strategy for cancers with IDH mutations (Parker L. Sulkowski et al., 2017).

properties

IUPAC Name

(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-Octyl-alpha-hydroxyglutarate

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